Gypsophilin
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H46O8S |
|---|---|
Molecular Weight |
566.7 g/mol |
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,8S,9S,11aR,11bR,13aR,13bR)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-sulfooxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,8-dicarboxylic acid |
InChI |
InChI=1S/C30H46O8S/c1-17(2)18-9-14-30(25(33)34)16-15-27(4)19(23(18)30)7-8-20-26(3)12-11-22(38-39(35,36)37)29(6,24(31)32)21(26)10-13-28(20,27)5/h18-23H,1,7-16H2,2-6H3,(H,31,32)(H,33,34)(H,35,36,37)/t18-,19+,20+,21+,22-,23+,26+,27+,28+,29-,30-/m0/s1 |
InChI Key |
YJZUFDBGHBUWHO-NIJGOTLYSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H]([C@@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)OS(=O)(=O)O)C)C(=O)O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)OS(=O)(=O)O)C)C(=O)O |
Synonyms |
3-O-(sulfo)lup-20(29)-en-23,28-dioic acid gypsophilin |
Origin of Product |
United States |
Origin, Isolation, and Advanced Purification Methodologies
Gypsophilin is recognized as a type 1 ribosome-inactivating protein (RIP) originating from the plant Gypsophila elegans. nih.govnih.govmdpi.com Ribosome-inactivating proteins are enzymes predominantly found in plants that function by inhibiting protein synthesis through the N-glycosidic cleavage of a specific adenine (B156593) residue in the large ribosomal RNA (rRNA). uva.esnih.gov
The isolation and purification of this compound from Gypsophila elegans involves a multi-step chromatographic procedure designed to achieve a high degree of purity. Researchers have successfully purified this protein to apparent homogeneity using a combination of fractionation and chromatography techniques. nih.govnih.gov
A typical purification protocol involves initial fractionation using ammonium (B1175870) sulfate (B86663). nih.govnih.gov This step is effective in selectively precipitating proteins based on their solubility at different salt concentrations, helping to separate the target protein from other cellular components. Following ammonium sulfate fractionation, ion-exchange chromatography is employed. nih.govnih.gov This technique separates proteins based on their net charge, utilizing their interaction with a charged stationary phase. The protein is eluted by changing the ionic strength or pH of the mobile phase. The final step often involves adsorption chromatography. nih.govnih.gov Adsorption chromatography separates substances based on their adsorption to a stationary phase, often involving specific binding interactions.
Through these sequential purification steps – ammonium sulfate fractionation, ion-exchange chromatography, and adsorption chromatography – this compound has been purified significantly, with reported purification factors indicating a substantial increase in specific activity relative to the crude extract. nih.gov
Methodologies for Purity Assessment in Research Isolates
Achieving and verifying the purity of isolated compounds, particularly proteins, is critical for accurate biochemical and functional studies. For research isolates of gypsophilin, purity assessment is typically performed using established protein characterization techniques.
One common method for assessing the purity of protein isolates is polyacrylamide gel electrophoresis (PAGE), often performed under denaturing conditions (SDS-PAGE). SDS-PAGE separates proteins primarily based on their molecular weight. A highly pure protein sample will typically appear as a single band on an SDS-PAGE gel when stained, indicating the presence of a single polypeptide chain of a specific molecular mass. Research on this compound has reported its molecular mass to be approximately 28.0 kDa as determined by SDS-PAGE. nih.govnih.gov
Isoelectric focusing (IEF) is another electrophoretic technique that can be used to assess protein purity by separating proteins based on their isoelectric point (pI). The pI is the pH at which a protein has no net charge. This compound has been reported to have a pI of about 10.1, which can be a characteristic used in its identification and purity assessment via IEF. nih.govnih.gov
Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), can also be employed for purity assessment of proteins. Different modes of HPLC, including size exclusion chromatography, ion-exchange chromatography, and reverse-phase chromatography, can separate proteins based on size, charge, or hydrophobicity, respectively. A pure protein sample would ideally yield a single peak in an HPLC chromatogram under appropriate conditions. Capillary electrophoresis (CE) is another high-resolution technique used for protein purity analysis.
While specific detailed data tables showing purity percentages at each step of this compound purification were not extensively available in the immediate search results, the reported achievement of "apparent homogeneity" through the described purification protocol nih.govnih.gov suggests that techniques like SDS-PAGE were used to visually confirm the presence of a single major protein band.
Below is a summary of some characteristics determined for the this compound protein from Gypsophila elegans:
| Characteristic | Value | Method Implied/Used |
| Molecular Mass | ~28.0 kDa | SDS-PAGE |
| Isoelectric Point (pI) | ~10.1 | Isoelectric Focusing |
| Glycosylation | Not glycosylated | Biochemical analysis |
These characteristics serve as key indicators for identifying and assessing the purity of isolated this compound protein in research settings.
Molecular Characterization and Structural Insights
Primary Structure Analysis: N-Terminal Amino Acid Sequencing
The initial characterization of gypsophilin involved the determination of its N-terminal amino acid sequence. tandfonline.com This analysis is a fundamental step in protein identification and provides a unique signature for the protein. The sequencing of the first 22 amino acids from the N-terminus of this compound revealed a sequence that shares significant homology with other known ribosome-inactivating proteins. tandfonline.com This similarity in the primary structure is a strong indicator of its classification as a type 1 RIP. tandfonline.comnih.gov
The method employed for this sequencing is typically Edman degradation, a well-established technique for the stepwise removal and identification of amino acids from the N-terminus of a protein. wikipedia.org This process involves reacting the N-terminal amino group with phenylisothiocyanate, followed by cleavage of the derivatized amino acid, which can then be identified using chromatographic methods. wikipedia.orgbiopharmaspec.com
The N-terminal sequence of this compound is presented in the table below, alongside the sequences of other related RIPs for comparison.
Table 1: N-Terminal Amino Acid Sequence of this compound and Other RIPs
| Protein | N-Terminal Amino Acid Sequence |
|---|---|
| This compound | D V S F R L S G A D A T S L E Y A A F S T |
| Saporin-L1 | D V S F T L S G A S S K S L Q Y A A F S T |
| Ricin A-chain | I F P K Q Y P I I N F T T A G A T V Q S Y |
| Momordin I | D V S F R L S G P D S S S L T Y T V F S T |
Data sourced from Yoshinari et al. (1997). Gaps may be introduced for optimal alignment.
Comparative Sequence Analysis and Homology Modeling with Other RIPs
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on its amino acid sequence and its similarity to a protein with a known structure (a template). nih.govresearchgate.net Given the high degree of sequence homology among type 1 RIPs, a reliable model of this compound's structure can be generated using the crystal structures of other RIPs like saporin or dianthin 30 as templates. researchgate.net
The process of homology modeling involves several key steps:
Template Selection: Identifying one or more known protein structures that have a high sequence similarity to the target sequence (this compound). bitesizebio.com
Sequence Alignment: Aligning the target sequence with the template sequence(s) to establish corresponding residues. bitesizebio.com
Model Building: Generating the backbone structure of the target protein based on the template's structure. nih.gov
Loop Modeling: Predicting the structure of regions that differ between the target and template, which often occur in loop regions. nih.gov
Side-Chain Refinement: Placing the side chains of the amino acids onto the backbone.
Model Validation: Assessing the quality and accuracy of the predicted model using various computational tools. plos.org
Homology models of this compound suggest that it adopts the characteristic RIP fold, which is crucial for its ribosome-inactivating function. researchgate.net
Investigation of Post-Translational Modifications (e.g., Glycosylation Status)
Post-translational modifications (PTMs) are covalent chemical changes to a protein after its synthesis, which can significantly alter its function, stability, and localization. gsconlinepress.comthermofisher.com Common PTMs include phosphorylation, acetylation, and glycosylation. nih.govmdpi.com
In the case of this compound, a key question is its glycosylation status. Glycosylation is the enzymatic process of attaching glycans (carbohydrates) to proteins. thermofisher.com Many proteins, particularly those that are secreted or located on the cell surface, are glycosylated. However, studies have shown that this compound is a non-glycosylated protein. tandfonline.comnih.gov This was determined through experimental analysis, likely involving techniques such as periodic acid-Schiff (PAS) staining of protein gels or mass spectrometry, which can detect the presence or absence of sugar moieties. The absence of glycosylation in this compound is also consistent with the findings for some other type 1 RIPs, such as lychnin. researchgate.net
Advanced Spectroscopic and Structural Biology Approaches for Fold Analysis (e.g., Circular Dichroism, X-ray Crystallography of RIP Domains)
To gain a more detailed understanding of the three-dimensional structure of this compound, advanced biophysical techniques can be employed.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for rapidly assessing the secondary structure content of a protein in solution. bbk.ac.uk By measuring the differential absorption of left and right circularly polarized light, a CD spectrum can reveal the proportions of α-helices, β-sheets, and random coils in a protein. While a high-resolution crystal structure for this compound has not been explicitly reported in the provided context, CD spectroscopy would be an essential tool to confirm the predicted secondary structure elements from homology modeling and to study conformational changes upon substrate binding or changes in environmental conditions. bbk.ac.uk
X-ray Crystallography: The gold standard for determining the high-resolution three-dimensional structure of a protein is X-ray crystallography. This technique involves crystallizing the protein and then bombarding the crystal with X-rays. The resulting diffraction pattern can be used to calculate the electron density and, consequently, the precise arrangement of atoms in the protein.
While a specific crystal structure for this compound is not detailed in the search results, the structures of other closely related type 1 RIPs, such as dianthin 30 and saporin-S6, have been solved at high resolution. researchgate.net These structures reveal a conserved fold typical of RIPs. researchgate.net Given the sequence homology, it is highly probable that this compound possesses a similar three-dimensional architecture, which is essential for its enzymatic activity of depurinating ribosomal RNA. tandfonline.comresearchgate.net The active site of these enzymes is located in a cleft, and its specific geometry is critical for substrate recognition and catalysis. researchgate.net
Enzymatic Mechanism and Ribosomal Interaction Dynamics
Ribosomal RNA N-Glycosidase Activity: Mechanistic Elucidation
The primary enzymatic activity of Gypsophilin is that of an RNA N-glycosidase (EC 3.2.2.22). datacommons.orgreference.mdnih.gov This activity involves the hydrolysis of the N-glycosidic bond of a specific adenine (B156593) residue in ribosomal RNA, effectively removing the base from the sugar-phosphate backbone. datacommons.orgreference.mdnih.govuci.edutandfonline.com This targeted modification disrupts the structural and functional integrity of the ribosome, thereby inhibiting protein synthesis.
This compound specifically targets and depurinates a conserved adenine residue in the large ribosomal RNA subunit. In eukaryotic ribosomes, this site corresponds to adenine 4324 (A4324) in rat 28S rRNA. datacommons.orggoogle.comresearchgate.netmdpi.comreference.mdnih.govuci.edutandfonline.comnih.govresearchgate.netmdpi-res.com This specific adenine is located within a highly conserved region of the ribosomal RNA known as the sarcin/ricin loop (SRL). nih.govuci.eduresearchgate.netmdpi-res.com The removal of this adenine residue by this compound creates an apurinic site in the rRNA. This modification is identical to that caused by other well-characterized RIPs, such as ricin A-chain. datacommons.orggoogle.comresearchgate.netmdpi.comnih.govnih.gov The apurinic site in the SRL disrupts the binding site for elongation factors, which are essential for the translocation step during protein synthesis. nih.govuci.eduresearchgate.net
This compound exhibits RNA N-glycosidase activity on ribosomes from both eukaryotic and prokaryotic sources. datacommons.org Studies have investigated its activity on ribosomes from rat liver (eukaryotic), wheat germ (eukaryotic), and Escherichia coli (prokaryotic). datacommons.orggoogle.comresearchgate.netmdpi.com While active on all tested ribosomes, this compound demonstrates differential potency depending on the source of the ribosomes. datacommons.org The half-maximal effective concentration (EC₅₀) values highlight these differences in substrate susceptibility. datacommons.orggoogle.comresearchgate.netmdpi.com
Table 1: EC₅₀ Values of this compound for Ribosomes from Different Species
| Ribosome Source | EC₅₀ (Concentration) | Citation |
| Rat Liver (Eukaryotic) | 39.8 pM | datacommons.orggoogle.comresearchgate.netmdpi.com |
| Wheat Germ (Eukaryotic) | 0.24 nM | datacommons.orggoogle.comresearchgate.netmdpi.com |
| Escherichia coli (Prokaryotic) | 0.82 µM | datacommons.orggoogle.comresearchgate.netmdpi.com |
Note: pM = picomolar, nM = nanomolar, µM = micromolar.
These data indicate that this compound is significantly more potent against eukaryotic ribosomes (rat liver and wheat germ) compared to prokaryotic ribosomes (E. coli). datacommons.orggoogle.comresearchgate.netmdpi.com
Site-Specific Depurination of 28S rRNA (Adenine 4324 Equivalent)
In Vitro Assays for Protein Synthesis Inhibition
The inhibitory effect of this compound on protein synthesis has been extensively studied using various in vitro cell-free translation systems. These systems allow for the direct assessment of the compound's impact on the translational machinery.
The rabbit reticulocyte lysate system is a widely used eukaryotic cell-free translation system for studying protein synthesis inhibition. uci.edu this compound has been shown to strongly inhibit protein synthesis in this system. datacommons.orggoogle.comresearchgate.netmdpi.comuniprot.org This inhibition is a direct consequence of its RNA N-glycosidase activity and the subsequent depurination of the 28S rRNA in the rabbit ribosomes present in the lysate. datacommons.orggoogle.comresearchgate.netmdpi.comnih.gov
The wheat germ cell-free translation system is another important eukaryotic system utilized for in vitro protein synthesis studies. This compound's activity in this system has been demonstrated, particularly in studies investigating the action of other enzymes like ribosomal RNA apurinic site-specific lyase (RALyase), which acts on ribosomes previously depurinated by RIPs like this compound. mdpi-res.com The susceptibility of wheat germ ribosomes to this compound-induced depurination confirms its inhibitory potential in this eukaryotic system. datacommons.orggoogle.comresearchgate.netmdpi.com
While this compound is more potent against eukaryotic ribosomes, its activity on prokaryotic ribosomes, specifically from Escherichia coli, has also been analyzed. datacommons.orggoogle.comresearchgate.netmdpi.com In vitro assays using E. coli ribosomal systems have determined the EC₅₀ values required to achieve a certain level of ribosomal inactivation. datacommons.orggoogle.comresearchgate.netmdpi.com Although the concentration required is higher than for eukaryotic systems, these studies confirm that this compound can also exert its inhibitory effect on bacterial protein synthesis by acting on the 23S rRNA, which contains the equivalent of the A4324 site found in eukaryotic 28S rRNA. datacommons.orgmdpi-res.com
Wheat Germ Cell-Free Translation System Investigations
Molecular Interactions with Ribosomal Elongation Factors
This compound exerts its inhibitory effect on protein synthesis by catalytically modifying the SRL, a universally conserved rRNA domain essential for the interaction of ribosomes with elongation factors (EFs) mdpi-res.com. By cleaving the N-glycosidic bond of a specific adenine (A4324 in rat 28S rRNA and A2660 in E. coli 23S rRNA), this compound disrupts the structural integrity and function of the SRL. This modification directly impacts the ability of elongation factors, such as EF-Tu (EF1A in eukaryotes) and EF-G (eEF2 in eukaryotes), to bind to and interact productively with the ribosome during the elongation phase of translation. While this compound does not directly interact with elongation factors in a catalytic manner, its enzymatic modification of the SRL abrogates the proper molecular interactions required for EF-dependent processes like aminoacyl-tRNA binding and translocation. Research has indicated that depurination of ribosomes by this compound can lead to an increase in EF-G catalyzed GTPase activity, highlighting the altered dynamics of EF interaction with the modified ribosome mdpi-res.com.
Biophysical Characterization of Enzyme-Substrate Affinity and Electrostatic Contributions to Ribosome Targeting
Biophysical studies have characterized the interaction between this compound and its ribosomal substrate, revealing insights into the enzyme-substrate affinity and the significant role of electrostatic interactions in ribosome targeting. This compound exhibits high RNA N-glycosidase activity on ribosomes from various species, including rat liver, wheat germ, and E. coli, albeit with differing efficiencies.
The catalytic efficiency of this compound is notably influenced by salt concentration, indicating a substantial contribution of electrostatic interactions to its ribosome binding and activity. This compound, possessing a basic isoelectric point (pI of approximately 10.1), interacts favorably with the negatively charged surface of the ribosome. Comparative studies with other RIPs, such as ricin A (pI ~7.1) and saporin (pI ~9.5), have shown that this compound exhibits a higher salt dependence, suggesting a greater reliance on electrostatic forces for its interaction with the ribosome.
Kinetic parameters, including EC50 values for inhibiting protein synthesis, demonstrate the potency of this compound. Furthermore, measurements of kinetic constants like kcat and Km at different salt concentrations provide a quantitative measure of enzyme-substrate affinity and catalytic rate. Studies have reported unusually fast kcat/Km values for this compound-catalyzed ribosome depurination, in the range of 109–1010 M-1s-1, implying an electrostatically facilitated mechanism for efficient ribosome targeting. The high positive charge of this compound is proposed to steer the protein towards the negatively charged ribosome surface, increasing the likelihood of productive encounters with the SRL target site.
The following table summarizes some of the reported EC50 values for this compound on ribosomes from different sources:
| Ribosome Source | EC50 (approximate) | Citation |
| Rat liver | 39.8 pM | |
| Wheat germ | 0.24 nM | |
| E. coli | 0.82 µM |
These values illustrate the varying sensitivity of ribosomes from different organisms to this compound's activity. The observed salt dependence of this compound's activity underscores the critical role of electrostatic interactions in overcoming diffusional limitations and ensuring efficient targeting of the relatively small SRL site on the large ribosomal complex.
Subcellular Localization and Hypothesized Biological Function in Plants
Immunoelectron Microscopy for Intracellular and Extracellular Distribution
Immunoelectron microscopy is a powerful technique that combines the specificity of antibodies with the high resolution of electron microscopy to visualize the precise location of a molecule, such as a protein, within cells and tissues at the ultrastructural level. This method involves using antibodies that specifically bind to the target protein, which are then tagged with electron-dense markers, typically gold particles, that are visible under an electron microscope.
Studies employing immunoelectron microscopy on the leaves of Gypsophila elegans have been instrumental in determining the subcellular distribution of Gypsophilin nih.govmdpi-res.com. The results from these investigations indicate that this compound is not confined to a single cellular compartment but is found in both intracellular and extracellular locations nih.govmdpi-res.com.
Localization within Intercellular Spaces of Plant Tissues
A significant finding from immunoelectron microscopic studies is the dense accumulation of this compound within the intercellular spaces of Gypsophila elegans leaves nih.govmdpi-res.com. Intercellular spaces are the air-filled regions found between plant cells within tissues. These spaces are part of the apoplast, the continuous network of cell walls and intercellular spaces that surrounds the plant cells. The presence of this compound in these extracellular regions suggests a role that involves interaction with the external environment of the cells or with substances or organisms present in the apoplast. The immunosignals observed were reported to be evenly distributed throughout the intercellular space, suggesting the protein is not attached to the cell wall but is present within the space itself nih.gov.
Identification of Presence in Vacuolar Compartments
In addition to its prominent presence in the intercellular spaces, this compound has also been identified within vacuoles in the cytoplasm of Gypsophila elegans cells nih.govmdpi-res.com. Vacuoles are membrane-bound organelles within plant cells that serve various functions, including storage of ions, water, nutrients, and waste products, as well as maintaining turgor pressure nih.gov. The localization of this compound within vacuoles suggests that these organelles may play a role in the synthesis, processing, transport, or storage of the protein before it is potentially secreted into the intercellular spaces nih.gov. This dual localization pattern, in both vacuoles and the apoplast, has been observed for other type 1 RIPs as well.
The subcellular distribution of this compound in Gypsophila elegans leaves, as revealed by immunoelectron microscopy, can be summarized as follows:
| Location | Distribution Pattern | Method Used |
| Intercellular Spaces | Densely accumulated | Immunoelectron Microscopy nih.govmdpi-res.com |
| Vacuoles | Distributed within the cytoplasm | Immunoelectron Microscopy nih.govmdpi-res.com |
Theoretical Frameworks for this compound's Physiological Role in Gypsophila elegans (e.g., Plant Defense Mechanisms)
Based on its enzymatic activity as a ribosome-inactivating protein and its localization within the plant, theoretical frameworks for this compound's physiological role in Gypsophila elegans primarily center around plant defense mechanisms nih.gov. RIPs are known for their ability to inhibit protein synthesis in target organisms, making them potential inhibitors of pathogens such as fungi and viruses nih.gov.
The accumulation of this compound in the intercellular spaces, a common site for initial interactions with pathogens, strongly supports a defensive role nih.gov. In this model, this compound could act against invading pathogens in the apoplast by entering their cells and inhibiting their protein synthesis machinery. The observation that this compound is synthesized in the cytoplasm and potentially extruded across the cellular membrane into the intercellular spaces via vacuoles further supports the idea of its targeted delivery to an extracellular defense site nih.gov.
While the biological role of RIPs in plants is still an area of active research, the characteristics of this compound, including its potent RNA N-glycosidase activity and its specific localization in G. elegans, align with the hypothesis that it functions as a protective agent against biotic stresses, such as infections by fungi and viruses nih.gov. This defensive function is a proposed physiological role for many RIPs found in various plant species nih.gov.
Structure Activity Relationship Sar Studies of Gypsophilin
Identification of Critical Amino Acid Residues for Catalytic Activity
The catalytic activity of ribosome-inactivating proteins like gypsophilin relies on specific amino acid residues located within their active site. These residues are directly involved in the enzymatic cleavage of the N-glycosidic bond in the target adenine (B156593) of the 28S rRNA. While specific detailed information on this compound's critical catalytic residues is limited in the provided search results, studies on other RIPs and related enzymes provide insights into common catalytic mechanisms.
Many enzymes, including some involved in hydrolysis reactions, utilize a catalytic triad, often composed of serine, histidine, and aspartate or glutamate (B1630785) residues, to facilitate catalysis. mdpi.comnumberanalytics.com These residues work in concert to lower the activation energy and stabilize transition states. numberanalytics.com In the context of N-glycosidases like RIPs, the catalytic mechanism involves the removal of an adenine base. mdpi.comnih.gov Studies on alpha-momorcharin, another type I RIP, suggest that residues such as Tyrosine 70, Glutamate 160, and Arginine 163 are critical for its catalytic activity. rcsb.org These residues are proposed to play roles in substrate binding, stabilization of the transition state, and facilitating the cleavage of the glycosidic bond. rcsb.org
Based on the conserved nature of the sarcin/ricin loop in rRNA, the target of RIPs, it is likely that this compound possesses a similar arrangement of catalytic residues responsible for recognizing and cleaving the specific adenine. mdpi.comembopress.org
Site-Directed Mutagenesis and Functional Domain Mapping
Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in protein function and to map functional domains. addgene.orgbioinnovatise.comnih.gov By introducing specific changes to the DNA sequence, researchers can alter individual amino acids in the protein and observe the effect on its catalytic activity, substrate binding, or other properties. addgene.orgbioinnovatise.com This approach allows for the identification of residues critical for the enzyme's function.
While specific site-directed mutagenesis studies on this compound are not detailed in the provided results, the technique is broadly applicable to RIPs to understand their SAR. bioinnovatise.com For instance, mutagenesis studies on other enzymes have successfully identified residues important for catalytic activity, substrate specificity, and protein-ligand interactions. nih.govplos.org Functional domain mapping through mutagenesis involves systematically altering regions or specific residues within the protein sequence to determine which parts are responsible for particular functions, such as ribosome binding or enzymatic activity. bioinnovatise.comhpst.cz
Applying site-directed mutagenesis to this compound would involve targeting hypothesized catalytic residues or regions suspected of being involved in ribosome interaction based on sequence alignments with other characterized RIPs. nih.gov Observing the impact of these mutations on N-glycosidase activity and ribosome binding would help in precisely mapping the functional domains and identifying key residues.
Influence of Protein Conformation on N-Glycosidase Activity and Ribosome Binding
The three-dimensional structure, or conformation, of a protein is intimately linked to its function. ashp.orglongdom.org For enzymes like this compound, the specific folding of the polypeptide chain creates the active site and the surfaces necessary for interacting with its substrate, the ribosome. mdpi.com Changes in protein conformation can significantly impact catalytic activity and binding affinity.
Factors such as pH, temperature, and the presence of cofactors or other interacting molecules can influence protein conformation. Alterations in these conditions could potentially lead to conformational changes in this compound, affecting its ability to bind to ribosomes and catalyze the depurination reaction. unibo.it Studies comparing the structures and activities of different RIPs have hypothesized that specific structural conditions are necessary for efficient substrate interaction and catalysis. unibo.it
Strategies for Rational Design of Modified this compound Constructs for Research
Rational design of modified protein constructs involves using structural and functional information to engineer proteins with desired properties. niph.go.jp Based on the SAR studies of this compound, including the identification of critical residues and functional domains, strategies can be developed to create modified versions for specific research applications.
One strategy involves using site-directed mutagenesis to alter the catalytic activity. For example, mutations in key catalytic residues could be introduced to reduce or eliminate N-glycosidase activity, creating an inactive variant useful as a control in binding studies. Conversely, modifications could potentially be designed to enhance activity or alter substrate specificity, although this is often more challenging.
Another strategy focuses on modifying the ribosome binding properties. While type 1 RIPs like this compound lack a dedicated binding chain like type 2 RIPs, they still interact with the ribosome. mdpi.comnih.gov Identifying the residues or regions involved in this interaction through mutagenesis could allow for the creation of constructs with altered binding affinities or specificities for different ribosomal sources (e.g., from different organisms or cellular compartments), as this compound shows varying activity on ribosomes from rat liver, wheat germ, and E. coli. nih.gov
Advanced Analytical Techniques in Gypsophilin Research
High-Resolution Mass Spectrometry for Protein Identity and Post-Translational Modification Profiling
High-resolution mass spectrometry (HRMS) is an indispensable tool for the definitive identification of gypsophilin and the characterization of its molecular structure. This technique provides highly accurate mass measurements, which can confirm the protein's identity by matching its experimental mass to the theoretical mass calculated from its amino acid sequence. For instance, the analysis of agrostin, another type 1 RIP from the same Caryophyllaceae family, by MALDI-TOF MS showed a close correlation between its theoretical (26,966.0 Da) and experimental mass, a principle similarly applied to this compound-S. researchgate.net The precision of HRMS is also critical for distinguishing between different isoforms of a protein, which may differ by only a few daltons. nih.gov In the study of sapovaccarins, two RIP isoforms were identified with a mass difference of only 30 Da, a distinction that would be missed by less sensitive methods. nih.gov
Furthermore, HRMS is pivotal in identifying and mapping post-translational modifications (PTMs). researchgate.net RIPs like this compound may undergo various PTMs, including glycosylation (N- or O-linked), phosphorylation, or sulfation, which can influence their structure and function. epo.orggoogleapis.com Techniques such as ultra-high-performance liquid chromatography (UHPLC) coupled with hybrid quadrupole-Orbitrap HRMS are employed to analyze complex plant extracts for modified compounds, a methodology directly applicable to detecting PTMs on this compound. researchgate.net
| Technique | Application in RIP Research | Findings / Relevance for this compound |
| MALDI-TOF MS | Determination of intact protein mass. | Used to confirm the molecular mass of the related type 1 RIP, agrostin. researchgate.net |
| High-Resolution MS | Identification of protein isoforms. | Successfully differentiated sapovaccarin-S1 and -S2, with a mass difference of 30 Da. nih.gov |
| LC-HRMS | Profiling of post-translational modifications. | Can identify potential glycosylation, phosphorylation, or sulfation on this compound. epo.orgresearchgate.net |
Chromatography-Based Quantification Methods (e.g., High-Performance Liquid Chromatography (HPLC), Fast Protein Liquid Chromatography (FPLC))
Chromatographic techniques are fundamental to both the purification and quantification of this compound. Fast Protein Liquid Chromatography (FPLC) is a key method for purifying RIPs from crude extracts. Cation exchange chromatography, often using a Mono S or Source S column on an FPLC system, is particularly effective for separating basic proteins like RIPs. researchgate.netmdpi-res.com This technique was successfully used to purify luffin-a and -b, as well as different isoforms of sodin, all of which are type 1 RIPs. researchgate.netmdpi-res.com
High-Performance Liquid Chromatography (HPLC), especially reversed-phase HPLC (RP-HPLC), is widely used for assessing the purity of the final protein preparation and for quantification. googleapis.comgoogle.com HPLC methods can separate closely related isoforms and detect minor impurities. researchgate.net For example, RP-HPLC analysis of saporin, a related RIP, was able to resolve multiple protein peaks corresponding to different isoforms. researchgate.net In the broader context of Gypsophila research, HPLC is also the standard method for the extraction and quantification of associated secondary metabolites, such as saponins. researchgate.netyok.gov.tr
| Technique | Column Type | Application | Example from RIP Research |
| FPLC | Mono S (Cation Exchange) | Purification of basic proteins. | Purification of luffin-a and luffin-b. researchgate.net |
| FPLC | Source 15S (Cation Exchange) | Isolation of RIP isoforms. | Purification of sodin from Salsola soda. mdpi-res.com |
| HPLC | Eurospher RP-C18 | Separation of saponins. | Used for saponin (B1150181) separation from plant extracts. googleapis.comgoogle.com |
| RP-HPLC | Not specified | Purity analysis and isoform separation. | Resolved multiple isoforms of saporin. researchgate.net |
Electrophoretic Techniques for Purity, Homogeneity, and Activity Assessment (e.g., SDS-PAGE, Native PAGE, Isoelectric Focusing)
Electrophoretic methods are routinely used to assess the purity, homogeneity, and molecular weight of this compound. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is the most common technique for determining the molecular mass of the denatured protein and confirming its purity at various stages of purification. epo.orggoogleapis.com Type 1 RIPs, including this compound, typically exhibit a molecular mass in the range of 27-30 kDa on SDS-PAGE gels. researchgate.netresearchgate.net For example, luffin-a and -b were estimated to have masses of 28 kDa and 29 kDa, respectively, as judged by SDS-PAGE. researchgate.net
Native PAGE, where the protein remains in its folded state, can be used to assess the homogeneity of the native protein and to detect aggregation. Isoelectric Focusing (IEF) is employed to determine the isoelectric point (pI) of a protein. Many RIPs are basic proteins, and IEF analysis of luffin-a and -b indicated a pI of approximately 10. researchgate.net These techniques collectively provide a comprehensive profile of the protein's physical characteristics.
| Technique | Purpose | Typical Findings for Type 1 RIPs | Reference Example |
| SDS-PAGE | Purity and Molecular Weight (denatured) | Single band around 27-30 kDa. | Luffin-a and -b (28-29 kDa). researchgate.net |
| Native PAGE | Homogeneity and Aggregation (native) | Assesses the integrity of the folded protein. | General application for protein analysis. |
| Isoelectric Focusing | Isoelectric Point (pI) Determination | Often basic pI values. | Luffin-a and -b (pI ~10). researchgate.net |
Spectrophotometric and Fluorometric Assays for Enzyme Activity Quantification
The characteristic enzymatic function of this compound is its N-glycosidase activity, which involves cleaving an adenine (B156593) residue from a specific position on the large ribosomal RNA. mdpi.com The quantification of this activity is crucial for its characterization. The most common method is the adenine-releasing assay. mdpi-res.com In this assay, the RIP is incubated with a suitable substrate, which can be total ribosomes, the 60S ribosomal subunit, or a synthetic oligonucleotide like a poly(A) chain. mdpi-res.commdpi.com
The released adenine can then be quantified. A straightforward method involves separating the released adenine from the substrate using thin-layer chromatography (TLC) and then quantifying the adenine spot via spectrophotometry by measuring its absorbance at 260 nm. mdpi-res.com A more sensitive and advanced method couples HPLC with mass spectrometry (HPLC/MS ESI) to precisely quantify the amount of released adenine. mdpi.com This highly sensitive technique has been used to measure the specific activity of several RIPs, including dianthin-30 and saporin-S6, with results expressed in pmol of adenine released per pmol of RIP per hour. mdpi.com Though not yet reported for this compound specifically, this method sets the standard for accurately comparing the catalytic efficiencies of different RIPs. mdpi.com
| RIP | Substrate | Specific Activity (pmol adenine/pmol RIP/h) | Quantification Method |
| Dianthin-30 | Rat Ribosomes | 0.39 - 0.72 | HPLC/MS ESI mdpi.com |
| Saporin-S6 | Rat Ribosomes | 1.91 | HPLC/MS ESI mdpi.com |
| Lychnin | Rat Ribosomes | 0.39 - 0.72 | HPLC/MS ESI mdpi.com |
| Momordin I | Rat Ribosomes | 0.39 - 0.72 | HPLC/MS ESI mdpi.com |
| Ricin A-chain | Rat Ribosomes | 0.39 - 0.72 | HPLC/MS ESI mdpi.com |
Research Applications and Biotechnological Potential
Utility as a Biochemical Probe for Ribosomal Structure-Function Studies
Gypsophilin, like other RIPs, serves as a valuable tool for investigating the structure and function of ribosomes. Its specific enzymatic activity on the SRL of rRNA allows researchers to study the critical role of this ribosomal region in protein synthesis and the interaction of various factors with the ribosome. nih.govnih.gov Studies utilizing this compound, alongside other RIPs such as ricin A-chain and saporin, have provided insights into the importance of electrostatic interactions in the binding and function of these toxins with ribosomes. nih.govnih.gov Experimental data with this compound suggests that electrostatic interactions facilitate its diffusion towards the SRL over a range of salt concentrations, highlighting the general importance of electrostatics for RIP function and ribosome targeting. nih.gov
Pre-clinical Development of Immunotoxins in Non-Human Models (excluding clinical human trials)
Ribosome-inactivating proteins, including this compound, are explored for their potential in targeted anti-tumor therapy through the development of immunotoxins. nih.gov Immunotoxins are chimeric molecules typically composed of a targeting moiety, such as an antibody or antibody fragment, linked to a cytotoxic agent like a RIP. mdpi.comdovepress.commdpi.com This construction allows the specific delivery of the potent protein synthesis inhibition activity of the RIP to target cells, such as cancer cells, while minimizing effects on healthy cells. mdpi.commdpi.com Pre-clinical research in non-human models, such as xenograft mouse models, has demonstrated the efficacy of immunotoxins constructed with RIPs in inhibiting tumor growth. nih.govmdpi.com While this compound's direct use in pre-clinical immunotoxin studies in non-human models is implied by its classification as a RIP with high sequence similarity to other RIPs used in such studies, the provided search results primarily discuss RIP-based immunotoxin development in general and specific examples using other RIPs like saporin and Pseudomonas exotoxin A. nih.govmdpi.commdpi.comresearchgate.net Research in this area focuses on optimizing immunotoxin design, production, and evaluating their cytotoxic activity and anti-tumor effects in laboratory settings and animal models before any potential human clinical trials. mdpi.com
Exploration in Plant Biotechnology: Antiviral and Insecticidal Mechanisms for Crop Protection Research
Ribosome-inactivating proteins found in plants are known to possess antiviral and insecticidal properties, suggesting their potential in crop protection strategies. nih.gov These properties are attributed to their ability to inhibit protein synthesis, which can disrupt the life cycle of viruses and the physiology of insects. nih.gov Research in plant biotechnology explores the mechanisms by which RIPs like this compound exert these effects and investigates ways to utilize this natural defense mechanism for enhancing crop resistance. nih.govfrontiersin.org This can involve applying RIP-containing plant extracts directly or developing transgenic plants that express RIPs to confer intrinsic resistance to pests and pathogens. nih.gov While the search results confirm the general antiviral and insecticidal activities of plant RIPs and their relevance to crop protection research, specific detailed findings or data tables directly pertaining to this compound's application in this area were not prominently featured. nih.govfrontiersin.orgnih.gov
Application in Cell-Free Protein Synthesis Systems as a Tool for Translation Regulation Research
Cell-free protein synthesis (CFPS) systems provide a controlled environment to study protein translation and its regulation. neb.commdpi.complos.org this compound, as a potent inhibitor of protein synthesis targeting the ribosome, can be utilized as a tool in these systems to investigate the mechanisms of translation and the factors that influence it. nih.govpnas.org By introducing this compound into CFPS reactions, researchers can study the effects of targeted rRNA depurination on the efficiency and accuracy of protein synthesis. nih.gov This allows for a deeper understanding of ribosomal function and the impact of RIPs on the translational machinery. nih.govpnas.org The use of this compound in CFPS systems, such as those derived from wheat germ, has been demonstrated to study its RNA N-glycosidase activity and its effect on rRNA integrity. nih.gov
Future Research Directions and Emerging Challenges
Comprehensive Elucidation of Gypsophilin's Full Three-Dimensional Structure
Determining the complete three-dimensional structure of this compound is a critical step for understanding its precise mechanism of action and facilitating rational design for potential applications. While its classification as a type 1 RIP provides some structural context based on related proteins, a high-resolution structure remains to be fully elucidated. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods for protein structure determination, each with its own advantages and limitations regarding protein size and the need for crystallization davuniversity.orgnanoimagingservices.com. Cryo-electron microscopy (cryo-EM) has also emerged as a powerful tool for structural analysis, particularly for larger or more dynamic molecules nanoimagingservices.com. Computational methods, including homology modeling and methods exploiting sequence co-variation and epistasis data, are also valuable for predicting and refining 3D structures, especially when experimental data is limited or challenging to obtain nih.govnih.gov. The challenge lies in obtaining suitable samples for experimental methods and refining computational models to high accuracy.
In-depth in vivo Studies of its Biological Role within the Plant System
Although RIPs are present in many higher plants, their precise biological role in vivo is not fully understood tandfonline.comencyclopedia.pub. Immunoelectron microscopy has shown that this compound accumulates densely in the intercellular spaces and is also found within vacuoles in the cytoplasm of G. elegans leaves nih.gov. This localization suggests potential roles in defense against pathogens in the apoplast or storage within vacuoles. Further in vivo studies are needed to confirm these roles and explore other possibilities. Investigating its expression patterns under various conditions, such as pathogen attack or environmental stress, could provide insights into its physiological function. Transgenic plant studies, where this compound expression levels are altered, could directly assess its impact on plant defense, growth, and development mdpi.com. Understanding the triggers for its production and its specific targets within the plant or invading organisms is crucial for deciphering its biological significance.
Synthesis and Evaluation of Novel this compound Derivatives and Chimeric Proteins for Enhanced Research Utility
The development of novel this compound derivatives and chimeric proteins holds promise for enhancing its utility in research and potentially in applied fields. Modifying the protein through techniques like site-directed mutagenesis can help in understanding the contribution of specific amino acid residues to its enzymatic activity, stability, or localization. Creating chimeric proteins, which involve merging genetic sequences from different proteins, allows for the combination of this compound's RIP activity with other functional domains, such as targeting moieties scispace.comgenscript.comnih.gov. This approach could facilitate targeted delivery of this compound activity to specific cell types or organisms, which is particularly relevant for its potential use in developing immunotoxins or gene therapies mdpi.commdpi.com. Challenges in this area include ensuring proper folding and function of the modified or chimeric proteins and evaluating their activity and specificity rigorously. Linker sequences play a crucial role in the design and function of chimeric proteins by connecting different domains and influencing their interaction and folding nih.gov.
Integration of Omics Data and Systems Biology Approaches for Holistic Understanding
Integrating various omics datasets (genomics, transcriptomics, proteomics, metabolomics) with systems biology approaches is essential for gaining a holistic understanding of this compound's role within the complex biological network of the plant institut-curie.orgebi.ac.uknih.govfrontiersin.orgnih.gov. Analyzing transcriptomic data can reveal the genes regulated in conjunction with this compound expression, while proteomic studies can identify interacting proteins or downstream targets of its RIP activity. Metabolomics could shed light on the metabolic pathways affected by this compound. nih.gov Systems biology approaches, including network analysis and computational modeling, can integrate these diverse datasets to build comprehensive models of the biological processes involving this compound ebi.ac.uknih.govfrontiersin.org. This integrated approach can help identify key regulatory pathways, predict the consequences of altering this compound activity, and uncover previously un U nanticipated functions or interactions. The challenge lies in the complexity of integrating large-scale, multi-omics data and developing robust computational models that accurately reflect the biological system.
Q & A
Basic Research Questions
Q. What methodological steps are critical for the initial structural and physicochemical characterization of Gypsophilin?
- Answer : Initial characterization requires a multi-technique approach:
- Spectroscopic analysis : Use NMR (¹H/¹³C), FT-IR, and mass spectrometry to confirm molecular structure and functional groups .
- Purity assessment : High-performance liquid chromatography (HPLC) with >95% purity thresholds, coupled with melting point determination .
- Data documentation : Tabulate spectral peaks (e.g., NMR chemical shifts, IR absorbance bands) and compare with computational predictions or related compounds .
- Rationale : Ensures reproducibility and validates compound identity for downstream applications.
Q. How should researchers design experiments to assess this compound’s bioactivity in preliminary pharmacological studies?
- Answer :
- Dose-response assays : Use standardized cell lines (e.g., HEK293, HeLa) with positive/negative controls. Report IC₅₀/EC₅₀ values and statistical significance (p < 0.05) .
- Experimental controls : Include vehicle controls and reference compounds (e.g., cisplatin for cytotoxicity) to contextualize results .
- Data validation : Triplicate experiments with blinded analysis to reduce bias .
- Rationale : Establishes baseline bioactivity and identifies potential therapeutic relevance.
Advanced Research Questions
Q. How can contradictions in reported bioactivity or mechanistic data for this compound be systematically addressed?
- Answer : Apply iterative contradiction analysis:
- Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cellular viability) .
- Meta-analysis : Compare experimental conditions (e.g., pH, solvent, cell type) across studies to identify confounding variables .
- Hypothesis testing : Design follow-up experiments targeting disputed mechanisms (e.g., kinase inhibition vs. oxidative stress pathways) .
- Rationale : Resolves discrepancies by isolating variables and refining mechanistic models.
Q. What advanced methodologies are recommended for elucidating this compound’s structure-activity relationships (SAR)?
- Answer :
- Computational modeling : Molecular docking (AutoDock, Schrödinger) to predict binding affinities against target proteins .
- Synthetic derivatives : Synthesize analogs with modified functional groups; tabulate bioactivity data (e.g., IC₅₀, logP) to correlate structural changes with efficacy .
- Multivariate analysis : Principal component analysis (PCA) to identify key physicochemical properties (e.g., hydrophobicity, steric effects) driving activity .
- Rationale : Bridges empirical data with predictive models for rational drug design.
Q. How can researchers ensure reproducibility in this compound studies, particularly in synthetic protocols?
- Answer :
- Detailed protocols : Document reaction conditions (temperature, catalysts), purification steps (column chromatography gradients), and characterization data in supplementary materials .
- Open data : Share raw spectral files (e.g., .jdx for NMR) via repositories like Zenodo for peer validation .
- Collaborative verification : Partner with independent labs to replicate synthesis and bioassays .
- Rationale : Mitigates replication crises by enhancing transparency.
Methodological Frameworks
- Research question formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
- Literature review : Leverage Google Scholar’s "Cited by" feature and Boolean searches to identify knowledge gaps and conflicting data .
- Ethical compliance : Adhere to institutional guidelines for pharmacological data reporting, including negative results to avoid publication bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
